1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
CAS No.: 84604-70-6
Cat. No.: VC21267304
Molecular Formula: C10H8Cl2O2
Molecular Weight: 231.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84604-70-6 |
---|---|
Molecular Formula | C10H8Cl2O2 |
Molecular Weight | 231.07 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H8Cl2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Standard InChI Key | MIBWNJWOBDYPRS-UHFFFAOYSA-N |
SMILES | C1CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES | C1CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Identification
Chemical Identifiers
The compound can be identified through various chemical identifiers, which are essential for database searches and scientific communications. Table 1 presents the key identifiers for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid.
Table 1: Chemical Identifiers of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Identifier | Value |
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IUPAC Name | 1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid |
Molecular Formula | C₁₀H₈Cl₂O₂ |
Molecular Weight | 231.07 g/mol |
CAS Number | 84604-70-6 |
InChI | InChI=1S/C10H8Cl2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Canonical SMILES | C1CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Physical and Chemical Properties
Physical Properties
Understanding the physical properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is crucial for developing effective synthesis, purification, and application strategies. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Property | Value | Notes |
---|---|---|
Physical State | Granular Crystalline Powder | At room temperature |
Melting Point | 140-147 °C | Experimental value |
Boiling Point | 369.6±42.0 °C | Predicted value |
Density | 1.3429 g/cm³ | Estimated value |
pKa | 3.75±0.20 | Predicted value for the carboxylic acid group |
These physical properties highlight the compound's stability at room temperature and its relatively high melting and boiling points, which are characteristic of carboxylic acids with aromatic substituents .
Chemical Reactivity
The chemical reactivity of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is largely determined by the presence of the carboxylic acid group and the dichlorophenyl moiety. The compound can undergo various chemical transformations, including:
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Oxidation reactions, which can yield corresponding ketones or aldehydes
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Reduction reactions, converting the carboxylic acid group to an alcohol
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Substitution reactions, particularly involving the dichlorophenyl group
These reaction pathways make the compound versatile for chemical modifications, allowing researchers to create derivatives with potentially enhanced biological activities or other desirable properties.
Synthesis Methods
Laboratory Synthesis
Several synthetic routes exist for preparing 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid in laboratory settings. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with diethyl malonate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The general reaction sequence can be outlined as follows:
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Alkylation of diethyl malonate with 2,4-dichlorobenzyl chloride
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Cyclization to form the cyclopropane ring
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Hydrolysis of the ester groups to obtain the carboxylic acid
The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the reactions.
Industrial Production
Industrial production of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid often employs similar synthetic pathways as laboratory methods but optimized for larger scales. The process frequently utilizes continuous flow reactors and advanced purification techniques to achieve higher yields and purity. Industrial methods also focus on:
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Optimizing reaction conditions for maximum yield
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Implementing cost-effective purification strategies
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Ensuring consistent product quality
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Minimizing waste generation and environmental impact
These considerations are essential for the economical and sustainable production of the compound for research and commercial applications.
Analytical Methods
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) has proven effective for analyzing 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Research has demonstrated successful separation of this compound using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method offers several advantages:
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Scalability for preparative separation
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Suitability for pharmacokinetic studies
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High resolution and reproducibility
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Compatibility with various detection methods
The development of optimized chromatographic conditions enables accurate quantification and purity assessment of the compound, which is crucial for research and quality control purposes.
Mass Spectrometry
Mass spectrometry provides valuable structural information about 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid and its derivatives. For applications requiring mass spectrometry analysis, the use of formic acid instead of phosphoric acid in the mobile phase is recommended to enhance compatibility without compromising analytical performance. This approach facilitates:
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Accurate mass determination
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Structural elucidation
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Detection of trace impurities
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Identification of metabolites in biological samples
The combination of chromatographic techniques with mass spectrometry offers powerful tools for comprehensive characterization of the compound and its behavior in various systems.
Biological Activities and Research Applications
Anti-inflammatory Properties
Research indicates that 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid and its derivatives exhibit significant anti-inflammatory properties. Studies involving mouse macrophage-like RAW 264.7 cells treated with lipopolysaccharide (LPS) have shown that compounds modified at the α-carbon demonstrated enhanced anti-inflammatory responses while maintaining low toxicity levels. The modifications aimed to reduce cyclooxygenase (COX) activity without compromising efficacy against inflammatory mediators like inducible NO synthase (iNOS).
In experimental evaluations, certain structural modifications of cyclopropyl analogs led to significant increases in anti-inflammatory activity without increased toxicity. Specifically, compounds with particular substitutions at the phenyl ring demonstrated superior efficacy compared to traditional NSAIDs.
Anticancer Activity
Preliminary studies suggest that 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid may possess anticancer properties. Research indicates that the compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways associated with survival and proliferation. In cell viability assays conducted on breast cancer and colon cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating promising anticancer activity.
Mechanism of Action
Molecular Interactions
The mechanism of action of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by:
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The structural features of the cyclopropane ring
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The presence and position of chlorine atoms on the phenyl ring
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The carboxylic acid group's ability to form hydrogen bonds
Understanding these molecular interactions provides insights into the compound's biological effects and guides the development of more effective derivatives.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have revealed important correlations between the structural features of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid derivatives and their biological activities. Modifications at specific positions can significantly alter the compound's efficacy and safety profile. For example:
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Substitutions at the phenyl ring can enhance or diminish anti-inflammatory activity
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Modifications of the carboxylic acid group can affect binding to target proteins
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Alterations to the cyclopropane ring can influence metabolic stability and bioavailability
These SAR insights guide rational design of new derivatives with improved pharmacological properties for specific therapeutic applications.
Comparative Analysis
Advantages and Limitations
The unique structural features of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid offer both advantages and limitations for various applications:
Advantages:
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Distinctive structure that enables specific molecular interactions
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Potential for multiple biological activities, including anti-inflammatory and anticancer effects
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Versatility for chemical modifications to enhance specific properties
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Relatively stable structure with well-characterized physical properties
Limitations:
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Limited water solubility due to the hydrophobic nature of the dichlorophenyl group
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Potential for side effects related to biological activities
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Synthetic challenges, particularly in achieving high yields and purity
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Limited comprehensive toxicological data currently available
Understanding these advantages and limitations is crucial for developing appropriate applications and addressing potential challenges in research and development.
Pharmacokinetic Properties
Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies have highlighted the importance of structural modifications in enhancing the bioavailability of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid while reducing adverse effects associated with traditional NSAIDs. The incorporation of a cyclopropyl group has been noted to improve blood-brain barrier penetration, which is crucial for developing neurological therapeutics.
The compound's metabolism likely involves:
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Oxidation of the cyclopropane ring
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Conjugation of the carboxylic acid group
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Potential dehalogenation reactions
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Phase II metabolic transformations
These metabolic pathways influence the compound's half-life, efficacy, and safety profile, making them important considerations for potential therapeutic applications.
Bioavailability and Drug Delivery Considerations
The relatively hydrophobic nature of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid presents challenges for formulation and drug delivery. Strategies to enhance bioavailability might include:
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Development of prodrug approaches
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Incorporation into lipid-based delivery systems
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Formulation with solubility-enhancing excipients
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Use of nanoparticle-based delivery systems
These approaches aim to overcome the compound's inherent physicochemical limitations while preserving its biological activities for potential therapeutic applications.
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